Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl-
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Overview
Description
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.2847 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- can be synthesized through the condensation of ortho-diamines with 1,2-diketones . The reaction typically involves heating the reactants in the presence of a catalyst such as 2-iodoxybenzoic acid (IBX) . The parent compound, quinoxaline, is formed when glyoxal is condensed with 1,2-diaminobenzene .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: It can also be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iron catalysts for hydrogenation and dehydrogenation reactions . The reaction conditions often involve moderate to high temperatures and the use of solvents such as butanol .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The specific pathways involved depend on the particular derivative and its functional groups .
Comparison with Similar Compounds
Quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of four methyl groups. Similar compounds include:
Quinoxaline: The parent compound with no additional substituents.
Quinazoline: An isomeric compound with a different ring structure.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: An isomer with a different ring structure and nitrogen arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of quinoxaline, 1,2,3,4-tetrahydro-1,4,5,8-tetramethyl- .
Properties
CAS No. |
66102-31-6 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,4,5,8-tetramethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-10(2)12-11(9)13(3)7-8-14(12)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
VEKCFQOWAZKRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(CCN2C)C |
Origin of Product |
United States |
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